TLR7 agonist 4
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Overview
Description
TLR7 agonist 4 is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages, and its activation leads to the production of cytokines and chemokines that play a crucial role in antiviral and antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
This is typically achieved through triazolyl click chemistry, where an alkyl substitution at the imidazolemethyne carbon is performed . The reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition reactions.
Industrial Production Methods
Industrial production of TLR7 agonist 4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts to facilitate the triazole formation .
Chemical Reactions Analysis
Types of Reactions
TLR7 agonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the imidazoquinoline scaffold.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the triazole and imidazoquinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and alkynes are employed in the click chemistry reactions.
Major Products Formed
The major products formed from these reactions include various triazole-tethered imidazoquinoline derivatives, each with unique immunomodulatory properties .
Scientific Research Applications
TLR7 agonist 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying click chemistry and synthetic methodologies.
Industry: Utilized in the development of new immunotherapeutic drugs and vaccine adjuvants.
Mechanism of Action
TLR7 agonist 4 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and other cytokines . These molecules play a crucial role in enhancing the immune response against viral infections and tumors .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: Another TLR7 agonist used in topical treatments for skin conditions.
Resiquimod: A dual TLR7/8 agonist with broader immunomodulatory effects.
SM360320: A purine-like TLR7 agonist with similar immune-activating properties.
Uniqueness
TLR7 agonist 4 is unique due to its specific triazole-tethered imidazoquinoline structure, which provides distinct immunomodulatory properties compared to other TLR7 agonists. Its ability to selectively activate TLR7 without significant off-target effects makes it a valuable compound in immunotherapy research .
Properties
Molecular Formula |
C23H34N6O3 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-amino-N-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H34N6O3/c1-6-31-13-17-28-18-19(15-9-7-8-10-16(15)27-20(18)24)29(17)14-22(2,3)32-12-11-26-21(30)23(4,5)25/h7-10H,6,11-14,25H2,1-5H3,(H2,24,27)(H,26,30) |
InChI Key |
HKPICDFVVGLXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)N)C3=CC=CC=C3N=C2N |
Origin of Product |
United States |
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